The synthesis of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea typically involves multi-step organic reactions. Key methods include:
These synthetic routes are optimized for yield and purity, often employing protective groups to prevent unwanted reactions during the synthesis .
The molecular structure of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea can be represented using various notations:
CC1=C(CCN2CCC(CC2)\C(=N\O)\c3ccc(F)cc3F)C(=O)N4CCCCC4=N1InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22-[1]The compound features a central urea group flanked by a difluorophenyl group and a piperidine-pyrimidine moiety that enhances its biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea primarily involves modulation of neurotransmitter systems in the brain. It is believed to interact with specific receptors such as:
The precise pathways are still under investigation but are crucial for understanding its therapeutic applications .
The physical properties of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea include:
| Property | Value |
|---|---|
| Molecular Weight | 430.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Storage Temperature | +5°C |
Chemical properties include stability under standard conditions but may vary depending on the presence of reactive groups or environmental factors such as pH .
This compound has potential applications in several fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9